molecular formula C12H14N2O B13916820 6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methylnicotinaldehyde

6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methylnicotinaldehyde

Cat. No.: B13916820
M. Wt: 202.25 g/mol
InChI Key: PESWBFIWFRWREH-UHFFFAOYSA-N
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Description

6-(3-Azabicyclo[3.1.0]hex-3-yl)-2-methyl-3-pyridinecarboxaldehyde is a complex organic compound featuring a bicyclic structure with a nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Azabicyclo[3.1.0]hex-3-yl)-2-methyl-3-pyridinecarboxaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as ruthenium (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes intramolecular cyclopropanation to produce the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and reaction conditions is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Azabicyclo[3.1.0]hex-3-yl)-2-methyl-3-pyridinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: 6-(3-Azabicyclo[3.1.0]hex-3-yl)-2-methyl-3-pyridinecarboxylic acid.

    Reduction: 6-(3-Azabicyclo[3.1.0]hex-3-yl)-2-methyl-3-pyridinecarbinol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(3-Azabicyclo[3.1.0]hex-3-yl)-2-methyl-3-pyridinecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Azabicyclo[3.1.0]hex-3-yl)-2-methyl-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features but different substituents.

    3-Azabicyclo[3.1.0]hexane derivatives: A class of compounds with variations in the bicyclic structure and substituents.

Uniqueness

6-(3-Azabicyclo[3.1.0]hex-3-yl)-2-methyl-3-pyridinecarboxaldehyde is unique due to the presence of both the bicyclic structure and the pyridinecarboxaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

6-(3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C12H14N2O/c1-8-9(7-15)2-3-12(13-8)14-5-10-4-11(10)6-14/h2-3,7,10-11H,4-6H2,1H3

InChI Key

PESWBFIWFRWREH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CC3CC3C2)C=O

Origin of Product

United States

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